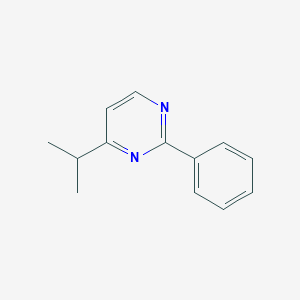

4-Isopropyl-2-phenylpyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

127958-20-7 |

|---|---|

Molekularformel |

C13H14N2 |

Molekulargewicht |

198.26 g/mol |

IUPAC-Name |

2-phenyl-4-propan-2-ylpyrimidine |

InChI |

InChI=1S/C13H14N2/c1-10(2)12-8-9-14-13(15-12)11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI-Schlüssel |

VJZIBKMCYSQORD-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC(=NC=C1)C2=CC=CC=C2 |

Kanonische SMILES |

CC(C)C1=NC(=NC=C1)C2=CC=CC=C2 |

Synonyme |

Pyrimidine, 4-(1-methylethyl)-2-phenyl- (9CI) |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Characterization Techniques for 4 Isopropyl 2 Phenylpyrimidine

Vibrational Spectroscopy Analysisnih.gov

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying functional groups and elucidating the molecular structure by analyzing how the molecule's bonds stretch and bend. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopic Investigationsnih.govresearchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that reveals its characteristic functional groups. spectroscopyonline.com For 4-Isopropyl-2-phenylpyrimidine, the FT-IR spectrum is characterized by vibrations originating from the phenyl group, the pyrimidine (B1678525) ring, and the isopropyl substituent.

The C-H stretching vibrations of the aromatic phenyl and pyrimidine rings are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations corresponding to the isopropyl group are expected at slightly lower wavenumbers, generally between 3000 and 2950 cm⁻¹. researchgate.net The region from 1600 to 1400 cm⁻¹ is particularly informative, containing the C=C and C=N stretching vibrations of the pyrimidine and phenyl rings. In-plane bending vibrations for the C-H groups appear between 1390 and 990 cm⁻¹. researchgate.net The presence of the isopropyl group is further confirmed by characteristic bending vibrations.

A comprehensive analysis based on data from similar pyrimidine derivatives allows for the assignment of key vibrational frequencies. researchgate.netpsu.edubohrium.com

Table 1: Representative FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| ~3070 | Aromatic C-H | Stretching |

| ~2965 | Aliphatic C-H (Isopropyl) | Asymmetric Stretching |

| ~2870 | Aliphatic C-H (Isopropyl) | Symmetric Stretching |

| ~1595 | C=C and C=N | Ring Stretching |

| ~1570 | C=C and C=N | Ring Stretching |

| ~1480 | C=C and C=N | Ring Stretching |

| ~1465 | Aliphatic C-H (Isopropyl) | Asymmetric Bending |

| ~1385 | Aliphatic C-H (Isopropyl) | Symmetric Bending (Umbrella) |

| ~1150 | C-H | In-plane Bending |

| ~770 | C-H | Out-of-plane Bending |

Note: This table is a representation based on characteristic values for the constituent functional groups.

Raman Spectroscopic Characterizationnih.govresearchgate.net

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy is highly effective for characterizing the vibrations of the carbon skeleton, especially the aromatic rings. nih.gov

The Raman spectrum would be expected to show strong bands for the symmetric "breathing" modes of the phenyl and pyrimidine rings. Aromatic C-H stretching vibrations also appear prominently. researchgate.net For instance, the Raman spectrum of isopropyl alcohol shows characteristic bands for the isopropyl group that can be used for comparative assignment. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to achieve precise vibrational assignments. researchgate.netdtu.dk

Table 2: Representative Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| ~3060 | Aromatic C-H | Stretching |

| ~2920 | Aliphatic C-H (Isopropyl) | Stretching |

| ~1605 | Phenyl Ring | C=C Stretching |

| ~1580 | Pyrimidine Ring | C=N/C=C Stretching |

| ~1030 | Phenyl Ring | C-H In-plane Bending |

| ~1000 | Phenyl Ring | Symmetric Ring Breathing |

Note: This table is a representation based on characteristic values for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studiesnih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysisrsc.org

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity. mnstate.edu For this compound, the spectrum can be divided into distinct regions for the aromatic and aliphatic protons.

Aromatic Region (δ 7.0-9.0 ppm): This region contains signals from the protons on the phenyl and pyrimidine rings. The protons on the phenyl group ortho to the pyrimidine ring are expected to appear at a different chemical shift than the meta and para protons due to electronic effects. The protons on the pyrimidine ring (at positions 5 and 6) will also have characteristic chemical shifts.

Aliphatic Region (δ 1.0-3.5 ppm): The isopropyl group gives rise to two distinct signals. A septet (a signal split into seven lines) is expected for the single methine (-CH) proton, resulting from coupling to the six equivalent methyl protons. A doublet (a signal split into two lines) is expected for the six equivalent protons of the two methyl (-CH₃) groups, due to coupling with the single methine proton. blogspot.com

The integration of each signal corresponds to the number of protons it represents. mnstate.edu

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (ortho) | ~8.4 | Multiplet | 2H |

| Phenyl (meta, para) | ~7.5 | Multiplet | 3H |

| Pyrimidine H-6 | ~8.8 | Doublet | 1H |

| Pyrimidine H-5 | ~7.3 | Doublet | 1H |

| Isopropyl -CH | ~3.2 | Septet | 1H |

Note: This table is a prediction based on analogous structures and general NMR principles. rsc.org

Carbon Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidationnih.govrsc.org

¹³C NMR spectroscopy provides information about the carbon backbone of a molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal.

Aromatic Region (δ 110-170 ppm): This region will contain signals for the six carbons of the phenyl ring and the four carbons of the pyrimidine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the substitution pattern. Carbons directly attached to nitrogen (e.g., C2, C4, C6 of pyrimidine) are typically found further downfield. rsc.org

Aliphatic Region (δ 20-40 ppm): The two types of carbon atoms in the isopropyl group will appear in this upfield region.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| Pyrimidine C2 | ~164 |

| Pyrimidine C4 | ~175 |

| Pyrimidine C5 | ~120 |

| Pyrimidine C6 | ~157 |

| Phenyl C1' (ipso) | ~137 |

| Phenyl C2'/C6' (ortho) | ~128 |

| Phenyl C3'/C5' (meta) | ~129 |

| Phenyl C4' (para) | ~131 |

| Isopropyl -CH | ~35 |

Note: This table is a prediction based on analogous structures. nih.govrsc.org

Two-Dimensional NMR Techniques for Connectivity Assignments

While 1D NMR spectra provide essential data, 2D NMR experiments are often necessary for unambiguous assignment of all proton and carbon signals, especially in complex molecules. nationalmaglab.org Techniques like COSY, HSQC, and HMBC reveal through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a COSY spectrum would show a cross-peak between the isopropyl methine proton and the methyl protons. It would also reveal correlations between adjacent protons on the phenyl ring (e.g., ortho to meta) and between the H-5 and H-6 protons of the pyrimidine ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. arxiv.org An HSQC spectrum would definitively link the ¹H signals in Table 3 to their corresponding ¹³C signals in Table 4 (e.g., the doublet at δ ~1.3 ppm would correlate with the carbon signal at δ ~22 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different fragments of the molecule. For example, an HMBC spectrum would show a correlation from the isopropyl methine proton (H) to the pyrimidine C4 carbon, confirming the attachment point of the isopropyl group. It would also show correlations from the ortho-protons of the phenyl ring to the pyrimidine C2 carbon, confirming the link between the two rings. nih.gov

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure of this compound.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is invaluable for confirming the molecular weight of a compound and can also provide structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing highly accurate mass measurements. For derivatives of 2-phenylpyrimidine (B3000279), HRMS has been employed to confirm their successful synthesis. nih.gov For instance, in the synthesis of various pyrimidine derivatives, HRMS was used to verify the elemental composition of the final products. rsc.org The technique is capable of distinguishing between compounds with the same nominal mass but different elemental formulas, a critical step in the characterization of novel compounds. sccwrp.org

The process often involves soft ionization techniques to minimize fragmentation and produce a clear molecular ion peak. acs.org The high accuracy of the mass measurement allows for the calculation of the molecular formula with a high degree of confidence. chemrxiv.org

Table 1: Representative HRMS Data for a Pyrimidine Derivative

| Compound | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|

| 4-Isopropyl-6-methyl-2-phenylpyrimidine | 185.1079 | 185.1093 | rsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing polar and thermally labile molecules. wikipedia.orgchromatographyonline.com It generates ions directly from a solution, which helps in preserving the molecular integrity of the analyte. wikipedia.org In the context of pyrimidine derivatives, ESI-MS is frequently used to identify the protonated molecule [M+H]⁺. vulcanchem.com This technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and quantify specific compounds. acs.org

The choice of solvent is crucial in ESI-MS as it can influence ionization efficiency. waters.com The ability of ESI-MS to produce multiply charged ions also allows for the analysis of high molecular weight compounds. wikipedia.org For many pyrimidine derivatives, ESI-MS provides a clear molecular ion peak, which is a primary piece of evidence for their identification. researchgate.neticm.edu.pl

Table 2: ESI-MS Data for a Related Pyrimidine Compound

| Compound | Ionization Mode | Observed Ion (m/z) | Reference |

|---|---|---|---|

| N-isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine | Positive | 271.2 [M+H]⁺ | vulcanchem.com |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. uobabylon.edu.iqwikipedia.org This technique is particularly useful for studying compounds containing chromophores, such as the aromatic rings and the pyrimidine nucleus in this compound. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

The UV-Vis spectrum of a compound provides information about the presence of conjugated systems. uobabylon.edu.iq The absorption of UV or visible radiation promotes electrons from lower energy molecular orbitals to higher energy ones. rsc.org For aromatic and heteroaromatic compounds like this compound, characteristic absorption bands corresponding to π → π* and n → π* transitions are expected. uobabylon.edu.iq

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent and the substituents on the aromatic and pyrimidine rings. sci-hub.se UV-Vis spectroscopy is a valuable, non-destructive method for confirming the presence of the pyrimidine chromophore and for quantitative analysis. sci-hub.se

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Interpretation

To gain a deeper understanding of the electronic transitions observed in UV-Vis spectra, theoretical calculations are often employed. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational method for predicting the electronic absorption spectra of molecules. psu.eduwikipedia.org TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions between molecular orbitals. researchgate.net

This theoretical approach provides insights into the nature of the excited states and how the molecular structure influences the absorption properties. chemrxiv.org By correlating the experimental UV-Vis spectrum with the theoretically predicted transitions, a more complete picture of the electronic structure of this compound can be obtained. researchgate.netscience.gov

Theoretical and Computational Investigations of 4 Isopropyl 2 Phenylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometry and predicting various chemical properties. jacsdirectory.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for simulations of organic molecules. samipubco.com The geometry optimization process involves calculating the molecule's energy at an initial state and systematically searching for a new geometry with lower energy until a minimum is reached. mdpi.com

For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP method, are performed to determine optimized geometrical parameters such as bond lengths and bond angles. jacsdirectory.comresearchgate.net For instance, in a study on a similar pyrimidine derivative, 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the geometry was optimized using the B3LYP/6-311G(d,p) basis set, revealing that the pyrimidine ring was non-planar while the phenyl ring was planar. jacsdirectory.com This type of analysis provides crucial information about the spatial arrangement of the atoms in 4-Isopropyl-2-phenylpyrimidine.

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | 1.38 Å |

| C4-C5 | 1.52 Å | |

| N1-C6 | 1.37 Å | |

| Bond Angle | N1-C2-N3 | 116.5° |

| C4-C5-C6 | 118.2° | |

| N3-C4-C5 | 110.1° |

Note: Data is representative of typical pyrimidine ring structures calculated using DFT methods and is not specific to this compound.

The choice of a basis set is a critical aspect of quantum chemical calculations, balancing accuracy against computational cost. nih.gov A basis set is a collection of mathematical functions used to construct molecular orbitals. mdpi.com Common choices include Pople-style basis sets like 6-31G* and 6-311++G(d,p). mdpi.comresearchgate.net

The 6-31G* basis set is often used for initial geometry optimizations. mdpi.com For higher accuracy, larger basis sets like 6-311++G(d,p) are employed. researchgate.net These include diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) to allow for more flexibility in orbital shapes. mdpi.com While larger basis sets provide more accurate results, they also significantly increase the computational time required for the calculations. The choice of functional and basis set must be carefully considered to ensure the precision of DFT calculations. samipubco.com

Energetic profile analysis provides insights into the thermodynamic stability of a molecule. DFT calculations can determine the total energy of the optimized structure, which is a key indicator of its stability. samipubco.com For example, the Gibbs free energy (G²⁹⁸) can be calculated for different isomers or tautomers to determine the most stable form. jchemrev.com A more negative total energy value generally corresponds to a more stable molecular structure. samipubco.com This analysis is crucial for understanding the relative stability of different conformations of this compound and its potential reaction pathways.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and its nucleophilicity, while the energy of the LUMO (E_LUMO) is related to its electron affinity and electrophilicity. samipubco.comtandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. samipubco.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. samipubco.com Conversely, a small energy gap indicates a molecule is more reactive. samipubco.com These energies are routinely calculated using DFT methods for pyrimidine derivatives to understand their electronic behavior. researchgate.nettandfonline.com

Table 2: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.5 eV |

| E_LUMO | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

Note: Values are representative for pyrimidine derivatives and serve as an illustrative example.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, intramolecular bonding, and hyperconjugative interactions within a molecule. researchgate.netresearchgate.net It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the classic Lewis structure concept. wikipedia.orgwisc.eduq-chem.com

Table 3: Representative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-N3) | 25.45 |

| π(C5-C6) | π*(C4-N3) | 18.78 |

| LP(1) N3 | σ*(C2-N1) | 5.12 |

Note: LP denotes a lone pair. π and σ denote bonding orbitals, while π and σ* denote antibonding orbitals. Data is representative of interactions in a pyrimidine ring system.*

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

The MEP map of the related pyrimidine derivative reveals distinct regions of positive and negative electrostatic potential. The areas with negative potential, typically colored in shades of red and yellow, are electron-rich and therefore susceptible to electrophilic attack. In pyrimidine derivatives, these regions are generally located around the nitrogen atoms of the pyrimidine ring due to the presence of lone pair electrons. Conversely, regions with positive potential, often depicted in blue, are electron-deficient and represent sites for potential nucleophilic attack. For the analyzed 4-isopropyl-pyrimidine derivative, the MEP mapping identified the nitrogen atoms of the pyrimidine ring as having high electron density, indicating them as strong electrophilic interaction sites.

The three-dimensional MEP surface provides a comprehensive visualization of the charge distribution across the entire molecule. The color gradient on the MEP surface corresponds to the electrostatic potential values, offering a clear depiction of the electron density distribution. This analysis highlights the separation of charge within the molecule, with the electronegative atoms creating regions of negative potential and the electropositive atoms or regions with lower electron density showing positive potential. The study on the analogous pyrimidine compound confirmed that the MEP mapping effectively highlights the three-dimensional charge distribution, which is crucial for understanding its intermolecular interactions.

Topological Analysis of Bonding and Intermolecular Interactions

Topological analysis of various scalar fields derived from the electron density provides deeper insights into the nature of chemical bonds and non-covalent interactions within a molecule.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful topological tools used to differentiate regions of high electron localization, such as covalent bonds and lone pairs, from regions of electron delocalization. Analysis of a similar 4-isopropyl-pyrimidine derivative through ELF and LOL offered profound insights into its bonding characteristics. These studies help in understanding the nature of the chemical bonds within the molecule, providing a quantitative description of the electron distribution in the bonding and non-bonding regions.

The Reduced Density Gradient (RDG) is a method used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, it is possible to identify and differentiate these interactions. For the investigated pyrimidine derivative, RDG analysis provided a detailed understanding of the non-covalent interactions that contribute to its structural stability.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction of small molecules with protein targets.

Computational Assessment of Binding Affinities

Currently, there is no publicly available research detailing the computational assessment of binding affinities specifically for this compound against any biological target. While computational methods are widely used to predict the binding affinity of small molecules to protein targets, such studies for this particular compound have not been reported in the reviewed scientific literature.

General computational approaches, such as molecular docking and molecular dynamics simulations, are employed to estimate the binding free energy and predict the strength of the interaction between a ligand and a protein. For instance, studies on other pyrimidine derivatives have utilized these techniques to explore their potential as inhibitors for various enzymes. nih.govmdpi.com These investigations often result in binding affinity data, typically presented in tables that quantify the interactions. However, no such data table can be generated for this compound due to the absence of relevant research findings.

Visualization and Analysis of Binding Cavities

Similar to the lack of binding affinity data, there are no specific studies that visualize and analyze the binding cavities of target proteins in complex with this compound. The visualization of binding cavities is a crucial step in understanding the molecular interactions that govern ligand binding and selectivity. This process typically involves the use of molecular modeling software to generate three-dimensional representations of the protein-ligand complex.

In studies of other pyrimidine-based compounds, researchers have successfully visualized binding pockets to identify key amino acid residues that interact with the ligand. researchgate.net These visualizations help in understanding the structure-activity relationships and in the rational design of more potent and selective molecules. The analysis often details the types of interactions, such as hydrogen bonds and hydrophobic interactions, within the binding cavity. Without specific computational studies on this compound, a detailed description and visualization of its interaction within a binding cavity cannot be provided.

Reactivity and Derivatization of 4 Isopropyl 2 Phenylpyrimidine

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of 4-isopropyl-2-phenylpyrimidine can undergo electrophilic aromatic substitution. The pyrimidine (B1678525) ring, being an electron-withdrawing group, deactivates the attached phenyl ring towards electrophilic attack. This deactivation is particularly pronounced under acidic conditions, which are common for many electrophilic aromatic substitution reactions, as the pyrimidine nitrogen atoms can be protonated, further increasing their electron-withdrawing effect.

The directing influence of the pyrimidine substituent on the phenyl ring is analogous to other deactivating groups, leading predominantly to substitution at the meta position. However, substitution at the ortho and para positions can also occur, though typically as minor products. A kinetic study on the nitration of the related compound 2-phenylpyridine (B120327) revealed that the reaction proceeds on the conjugate acid of the molecule.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product | Minor Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Isopropyl-2-(3-nitrophenyl)pyrimidine | 4-Isopropyl-2-(2-nitrophenyl)pyrimidine, 4-Isopropyl-2-(4-nitrophenyl)pyrimidine |

| Bromination | Br₂, FeBr₃ | 4-Isopropyl-2-(3-bromophenyl)pyrimidine | 4-Isopropyl-2-(2-bromophenyl)pyrimidine, 4-Isopropyl-2-(4-bromophenyl)pyrimidine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Isopropyl-2-(3-acylphenyl)pyrimidine | 4-Isopropyl-2-(2-acylphenyl)pyrimidine, 4-Isopropyl-2-(4-acylphenyl)pyrimidine |

Nucleophilic Substitution Reactions on the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6, which are ortho or para to the ring nitrogens. In this compound, the presence of substituents at positions 2 and 4 directs nucleophilic attack to the remaining unsubstituted position, C6. However, if a suitable leaving group is present at the C2 or C4 position, nucleophilic aromatic substitution (SNAr) can occur.

For instance, if the isopropyl group at C4 were replaced by a halogen, this position would become a prime site for nucleophilic displacement. The reaction of 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles has been shown to yield the corresponding substitution products. Similarly, Grignard reagents have been shown to react with halogenated pyrimidines, leading to cross-coupling products. In some cases, Grignard reagents can also add to the C=N bonds of the pyrimidine ring.

Table 2: Potential Nucleophilic Substitution Reactions on a Halogenated Analog of this compound

| Substrate | Nucleophile | Product |

|---|---|---|

| 4-Chloro-2-phenylpyrimidine (B179847) | Dimethylamine | 4-(Dimethylamino)-2-phenylpyrimidine |

| 4-Chloro-2-phenylpyrimidine | Sodium methoxide | 4-Methoxy-2-phenylpyrimidine |

| 4-Chloro-2-phenylpyrimidine | Phenylmagnesium bromide (with catalyst) | 4-Phenyl-2-phenylpyrimidine |

N-Oxidation of the Pyrimidine Nitrogen Atoms

The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using various oxidizing agents, most commonly peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The N-oxidation of pyrimidines can sometimes be accompanied by side reactions, including oxidative degradation of the ring. The specific nitrogen atom that gets oxidized in an unsymmetrically substituted pyrimidine depends on the electronic effects of the substituents.

The introduction of an N-oxide functionality significantly alters the reactivity of the pyrimidine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively. This modification can activate the ring towards both electrophilic and nucleophilic attack at different positions. For instance, the carbon atoms ortho and para to the N-oxide group become more electron-deficient and thus more susceptible to nucleophilic attack.

A characteristic reaction of pyrimidine N-oxides bearing an alkyl group at the 4-position is the Boekelheide rearrangement. This reaction is typically carried out by treating the N-oxide with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride. The rearrangement involves a-sigmatropic shift, which ultimately leads to the formation of a 4-(acetoxymethyl)pyrimidine derivative. Recent studies suggest that this rearrangement can proceed, at least in part, via radical intermediates.

Scheme 1: Boekelheide Rearrangement of this compound-N-oxide

An illustrative reaction scheme for the Boekelheide rearrangement.

Functional Group Interconversions of Substituents

The substituents on the this compound core can be chemically modified to introduce new functionalities.

The isopropyl group, attached to the pyrimidine ring, possesses a tertiary benzylic-like hydrogen atom. This position is susceptible to radical reactions, such as benzylic bromination, and oxidation.

Benzylic Bromination: Treatment of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to selectively introduce a bromine atom at the tertiary position of the isopropyl group. This bromo-derivative can then serve as a precursor for further nucleophilic substitutions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the isopropyl group. Depending on the reaction conditions, this can lead to the formation of a tertiary alcohol or, with cleavage of the carbon-carbon bonds, a ketone (4-acetyl-2-phenylpyrimidine) or even a carboxylic acid (2-phenylpyrimidine-4-carboxylic acid). The aerobic oxidation of 4-isopropylpyridine (B108708) has been shown to yield a hydroperoxide.

Table 3: Potential Functional Group Interconversions of the Isopropyl Group

| Reaction | Reagents | Product |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator | 4-(1-Bromo-1-methylethyl)-2-phenylpyrimidine |

| Oxidation | KMnO₄, heat | 2-Phenylpyrimidine-4-carboxylic acid |

Transformations of the Phenyl Ring

The reactivity of the phenyl ring in this compound is significantly influenced by the electronic properties of the attached pyrimidine ring. The pyrimidine moiety is a π-deficient heterocycle, meaning its two nitrogen atoms withdraw electron density from the ring system. This electron-withdrawing nature extends to the C2-attached phenyl group, deactivating it towards classical electrophilic aromatic substitution reactions. However, the nitrogen atoms can also serve as directing groups in modern transition-metal-catalyzed C-H activation reactions, enabling regioselective functionalization.

Electrophilic Aromatic Substitution

The pyrimidine ring's strong deactivating effect makes electrophilic substitution on the appended phenyl ring challenging and dictates the regiochemical outcome. Reactions typically require forcing conditions, and the substitution generally occurs at the meta-position relative to the C-N bond connecting the two rings.

One of the key studied electrophilic aromatic substitution reactions on a 2-phenylpyrimidine (B3000279) system is nitration. Research on the nitration of 5-acetamido-2-phenylpyrimidine demonstrated that the reaction exclusively yields the 5-acetamido-2-(3-nitrophenyl)pyrimidine. rsc.org This outcome highlights that even with an activating acetamido group on the pyrimidine ring, its effect is insufficient to counteract the potent deactivating influence of the pyrimidine core on the phenyl ring, leading to meta-substitution. rsc.org

The choice of nitrating agent can also influence the distribution of isomers. For instance, studies on the nitration of 4-phenylpyrimidine (B189444) have shown that the reaction conditions are crucial. cdnsciencepub.com Using a mixture of nitric and sulfuric acids resulted in 4-(2-nitrophenyl)- and 4-(3-nitrophenyl)pyrimidines, whereas using nitric acid with trifluoroacetic anhydride produced a mixture of ortho-, meta-, and para-nitrated isomers. cdnsciencepub.com This variability underscores the complex interplay between the substrate's electronic properties and the specific electrophile generated under different reaction conditions.

Transition-Metal-Catalyzed C-H Functionalization

A more contemporary and versatile approach for modifying the phenyl ring involves transition-metal-catalyzed C-H bond activation. In this methodology, the nitrogen atom(s) of the pyrimidine ring act as a coordinating directing group, guiding a metal catalyst (commonly palladium, rhodium, or ruthenium) to selectively activate a C-H bond at the ortho-position of the phenyl ring. This strategy provides a powerful tool for introducing various functional groups with high regioselectivity, which is often difficult to achieve through classical electrophilic substitution.

While specific examples for this compound are not extensively documented, the reactivity pattern is well-established for the closely analogous 2-phenylpyridine and other 2-phenyl-N-heterocycles. These reactions serve as a strong precedent for the expected reactivity of this compound. Common transformations include:

Ortho-Arylation: Palladium-catalyzed reactions can introduce new aryl groups at the ortho-position of the phenyl ring using potassium aryltrifluoroborates or other arylating agents. researchgate.net

Ortho-Hydroxylation: The use of a palladium catalyst with an oxidant like hydrogen peroxide can introduce a hydroxyl group at the ortho-position. nih.gov

Ortho-Acylation: This transformation allows for the introduction of a ketone functionality at the ortho-position. nih.gov

Ortho-Carboxylation: Rhodium-catalyzed reactions can be employed to directly install a carboxylic acid group at the ortho-position of the phenyl ring.

These C-H activation methods offer a predictable and efficient route to a wide array of ortho-functionalized 2-phenylpyrimidine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

The following table summarizes the key transformations of the phenyl ring in 2-phenylpyrimidine systems.

| Reaction Type | Reagents and Conditions | Position of Substitution | Product Type |

| Nitration | HNO₃ / H₂SO₄ | meta | Nitrophenylpyrimidine |

| Nitration | HNO₃ / (CF₃CO)₂O | ortho, meta, para mixture | Nitrophenylpyrimidine |

| C-H Arylation | Ar-B(OR)₂, Pd catalyst, oxidant | ortho | Aryl-substituted phenylpyrimidine |

| C-H Hydroxylation | H₂O₂, PdCl₂ | ortho | Hydroxyphenylpyrimidine |

| C-H Acylation | Aldehydes, Pd catalyst | ortho | Acylphenylpyrimidine |

Potential Academic Applications and Future Research Directions

Utilization in Advanced Organic Synthesis Methodologies

The 4-Isopropyl-2-phenylpyrimidine scaffold is a promising candidate for the development of novel and efficient organic synthesis methodologies. Its distinct electronic and steric properties can be harnessed to influence the outcome of various chemical reactions.

The nitrogen atoms in the pyrimidine (B1678525) ring of this compound possess lone pairs of electrons that can coordinate with transition metals, making the molecule a potential ligand in catalysis. The development of ligands is crucial for the advancement of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. While specific studies on this compound as a ligand are not extensively documented, the broader class of pyrimidine derivatives has been successfully employed in catalyst design. For instance, pyrimidine-based ligands have been utilized in palladium-catalyzed cross-coupling reactions. The steric bulk of the isopropyl group in this compound could influence the selectivity and efficiency of catalytic cycles.

Future research could focus on synthesizing chiral versions of this pyrimidine derivative to be used as ligands in asymmetric catalysis, a field of immense importance in the pharmaceutical industry. The electronic properties of the phenyl ring can also be tuned by introducing various substituents, thereby modifying the catalytic activity of the resulting metal complexes.

Table 1: Potential Catalytic Applications of Pyrimidine-Based Ligands

| Reaction Type | Metal Catalyst | Role of Pyrimidine Ligand | Potential Advantage of this compound |

| Suzuki-Miyaura Coupling | Palladium | Stabilizes the metal center and influences reductive elimination | Steric hindrance from the isopropyl group may enhance selectivity. |

| Buchwald-Hartwig Amination | Palladium | Facilitates C-N bond formation | Electronic tuning via the phenyl group could optimize catalytic activity. |

| Hiyama Coupling | Palladium | Activates organosilanes for cross-coupling | The pyrimidine core can be modified to create a more robust catalyst system. semanticscholar.orgresearchgate.net |

This table is illustrative and based on the applications of the broader class of pyrimidine derivatives.

The this compound moiety can serve as a versatile building block in the synthesis of more complex molecules, including those with potential biological activity. sciety.org Pyrimidine derivatives are integral to many bioactive compounds, and the unique substitution pattern of this particular molecule offers a scaffold for further chemical elaboration. nih.gov Its structure can be modified at various positions to create a library of new compounds for screening in drug discovery programs. For example, the phenyl ring can be functionalized, or reactions can be carried out on the pyrimidine ring itself. The use of such building blocks is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of chemical space. jptcp.com

Exploration in Materials Science

The photophysical and self-assembly properties of pyrimidine derivatives suggest that this compound could be a valuable component in the development of new materials with interesting optical and electronic properties.

Derivatives of 2-phenylpyrimidine (B3000279) are known to exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs). rsc.orgnih.gov The extended π-system of the 2-phenylpyrimidine core can give rise to fluorescence, and the specific properties can be tuned by altering the substituents. The isopropyl group, while not directly involved in the chromophore, can influence the solid-state packing of the molecules, which in turn affects their photoluminescent properties in thin films. Research on related arylvinylpyrimidines has shown that the emission properties are sensitive to the molecular structure and environment. semanticscholar.org

Future research could involve the synthesis of derivatives of this compound with various electron-donating and electron-withdrawing groups on the phenyl ring to systematically study the effect on their absorption and emission spectra, as well as their quantum yields.

Table 2: Photophysical Data for a Related Arylvinylpyrimidine

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| 4-(4-methoxystyryl)-2,6-dimethylpyrimidine | 345 | 430 | 0.55 |

Data for a representative arylvinylpyrimidine derivative to illustrate the potential photophysical properties. nih.gov

The ability of pyrimidine derivatives to form hydrogen bonds and engage in π-π stacking interactions makes them excellent candidates for use in supramolecular chemistry. tandfonline.comtandfonline.comacs.orgsemanticscholar.org These non-covalent interactions can be used to direct the self-assembly of molecules into well-defined, ordered structures. The specific shape and electronic properties of this compound could lead to novel supramolecular architectures with potential applications in areas such as sensing and materials science. X-ray crystallography studies on related pyrimidine derivatives have provided detailed insights into their packing in the solid state, which is governed by these weak interactions. tandfonline.comtandfonline.com

In the realm of polymer chemistry, this compound could be incorporated into polymers as a side chain or as part of the main chain. jptcp.comresearchgate.net The resulting polymers may exhibit interesting thermal, mechanical, and photophysical properties. For instance, polymers containing pyrimidine moieties have been synthesized and shown to have semiconducting properties. The presence of the bulky isopropyl group could affect the polymer's morphology and solubility.

Theoretical Predictions for Novel Pyrimidine-Based Systems

Computational chemistry provides a powerful tool for predicting the properties of new molecules and for guiding experimental work. sciety.orgresearchgate.net Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of organic molecules. tandfonline.comresearchgate.net

A theoretical study on a closely related compound, 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde, has provided valuable insights that can be extrapolated to this compound. sciety.orgresearchgate.net These studies can predict molecular geometries, vibrational frequencies, and electronic properties such as the HOMO-LUMO gap, which is crucial for understanding the molecule's reactivity and potential applications in electronics. sciety.orgresearchgate.net The calculated molecular electrostatic potential (MEP) can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, providing guidance for its use as a synthetic building block. sciety.orgresearchgate.net

Future theoretical work could focus specifically on this compound and its derivatives to predict their photophysical properties, their potential as ligands in catalysis, and their ability to form stable supramolecular assemblies.

Table 3: Calculated Electronic Properties for a Related Isopropyl-Substituted Phenylpyrimidine Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

Data from a DFT study on 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde. sciety.orgresearchgate.net

In Silico Screening and Drug Design Paradigms (Conceptual)

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in developed drugs. nih.gov Consequently, this compound is a candidate for in silico screening against a multitude of biological targets. Computational tools can be employed to predict the physicochemical properties of this compound, which are crucial for its potential as a drug candidate. mdpi.com The Lipinski rule of five, for instance, provides a framework for assessing the druglikeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

Modern drug design paradigms often involve creating virtual libraries of compounds for screening against specific biological targets. Starting with the this compound core, a virtual library could be generated by introducing various substituents at other positions of the pyrimidine ring. These virtual compounds can then be docked into the active sites of proteins of interest to predict their binding affinity and mode of interaction. semanticscholar.org This approach allows for the rapid and cost-effective identification of promising lead compounds for further experimental validation.

Table 1: Conceptual Physicochemical Properties of this compound for In Silico Screening

| Property | Predicted Value/Range | Significance in Drug Design |

|---|---|---|

| Molecular Weight | ~212.29 g/mol | Falls within the desirable range for good oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 3.0-4.0 | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| Hydrogen Bond Donors | 0 | The absence of donor groups can affect solubility and target binding. |

| Hydrogen Bond Acceptors | 2 (the nitrogen atoms in the pyrimidine ring) | Can participate in interactions with biological targets. |

Predictive Modeling of Chemical Behavior

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, offers a powerful avenue for understanding the chemical behavior of this compound and its derivatives. mdpi.comut.eenih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. bg.ac.rsresearchgate.net

For a series of analogs of this compound, a QSAR model could be developed by calculating a range of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Once these descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms can be used to build a predictive model. mdpi.comut.eenih.gov Such a model could then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of compounds with optimized characteristics. bg.ac.rsresearchgate.net

Table 2: Examples of Molecular Descriptors for Predictive Modeling of this compound Analogs

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Describes the polarity of the molecule, which influences its interactions. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Molecular Volume | Represents the size of the molecule, which can affect its fit in a binding site. |

| Ovality | A measure of the molecule's shape, indicating how spherical or elongated it is. |

Interdisciplinary Research Prospects Involving this compound

The study of this compound is not confined to synthetic and medicinal chemistry but extends to interdisciplinary collaborations that can provide deeper insights into its properties and potential applications.

Collaborations with Computational Chemistry Groups

Collaborations between synthetic chemists and computational chemistry groups can significantly accelerate the research and development process for compounds like this compound. Computational chemists can utilize quantum chemical methods, such as Density Functional Theory (DFT), to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule in great detail. researchgate.netnih.govnih.gov

These computational studies can provide valuable information that complements experimental findings. For example, DFT calculations can predict the most stable conformation of the molecule, calculate its vibrational frequencies to aid in the interpretation of infrared spectra, and determine the energies of its frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity. nih.gov Furthermore, computational approaches can be used to model the mechanism of reactions involving this compound, offering insights that may be difficult to obtain through experimentation alone. researchgate.net

Explorations in Synthetic Biology Tools (Excluding specific biological activity)

While avoiding the specifics of biological activity, the field of synthetic biology offers intriguing conceptual avenues for the study and application of novel chemical entities like this compound. Synthetic biology involves the design and construction of new biological parts, devices, and systems, as well as the re-design of existing, natural biological systems for useful purposes.

One conceptual application could involve using this compound as a small molecule effector to control engineered biological circuits. In such a system, a protein (e.g., a transcription factor) could be engineered to bind specifically to this synthetic molecule. This binding event could then trigger a downstream response, such as the activation or repression of a gene of interest. The unique chemical structure of this compound makes it an orthogonal effector, meaning it is unlikely to interfere with native cellular processes.

Another prospect lies in the use of enzymes as tools for the stereoselective synthesis or modification of this compound derivatives. Directed evolution could be employed to tailor enzymes to act on this non-natural substrate, potentially leading to the efficient and environmentally friendly production of novel compounds with interesting chemical properties.

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research into 2,4-disubstituted pyrimidines, the class to which 4-Isopropyl-2-phenylpyrimidine belongs, has led to significant advancements in synthetic organic chemistry. A variety of synthetic strategies have been developed, ranging from classical condensation reactions to more modern and efficient multicomponent and metal-catalyzed cross-coupling methods. These methodologies offer versatile pathways to a diverse range of pyrimidine (B1678525) derivatives with varied substitution patterns.

While specific biological activity data for this compound is not extensively documented in the reviewed literature, the broader class of 2-phenylpyrimidine (B3000279) derivatives has shown promise in several therapeutic areas. For instance, various analogues have been investigated for their potential as antifungal agents, demonstrating the therapeutic potential of this chemical scaffold nih.gov. The pyrimidine core is a well-established pharmacophore in medicinal chemistry, known for its role in kinase inhibitors and other targeted therapies nih.govnih.govresearchgate.net. The exploration of structure-activity relationships within this class of compounds continues to be an active area of research, aiming to optimize potency and selectivity for various biological targets nih.gov.

Methodological advancements have focused on improving the efficiency, selectivity, and environmental footprint of pyrimidine synthesis. The development of one-pot multicomponent reactions, for example, allows for the construction of complex pyrimidine structures from simple precursors in a single step, reducing waste and saving time mdpi.com. Furthermore, the application of modern spectroscopic and crystallographic techniques has been crucial in the unambiguous characterization of these compounds, providing essential insights into their three-dimensional structures and intermolecular interactions.

Outlook for this compound Research in Chemical Sciences

The future of research on this compound and related 2,4-disubstituted pyrimidines is promising and likely to expand in several key directions within the chemical sciences.

In the realm of medicinal chemistry , there is a clear trajectory towards the systematic biological evaluation of a wider range of substituted pyrimidines. For this compound specifically, future studies could focus on screening its activity against various kinases, given the prevalence of the 2-phenylpyrimidine scaffold in known kinase inhibitors. The lipophilic isopropyl group may influence the compound's pharmacokinetic properties, making it an interesting candidate for further investigation. The development of pyrimidine-based drugs is a burgeoning field, with ongoing efforts to discover novel therapeutics for cancer, infectious diseases, and inflammatory conditions nih.govnih.govresearchgate.netmdpi.comgsconlinepress.com.

From a synthetic chemistry perspective, the development of more sustainable and atom-economical synthetic routes will continue to be a priority. This includes the exploration of novel catalytic systems, the use of greener solvents, and the development of flow chemistry processes for the synthesis of pyrimidine derivatives. Furthermore, the functionalization of the pyrimidine core at other positions will likely be explored to create a broader range of analogues for structure-activity relationship studies.

In materials science , the unique photophysical and electronic properties of some aromatic heterocyclic compounds open up possibilities for their application in organic electronics. While not yet explored for this compound, future research could investigate its potential as a building block for organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Finally, computational chemistry will undoubtedly play an increasingly important role in guiding future research. Molecular modeling and docking studies can help to predict the biological targets of this compound and its analogues, prioritizing synthetic efforts and biological testing. In silico prediction of ADME (absorption, distribution, metabolism, and excretion) properties will also be crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.

Q & A

Q. How can researchers validate the binding mode of this compound to target proteins?

- Methodological Answer : Co-crystallization with the target protein (e.g., kinases) followed by X-ray diffraction (2.0–2.5 Å resolution) provides atomic-level insights. Mutagenesis studies (alanine scanning) corroborate critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.